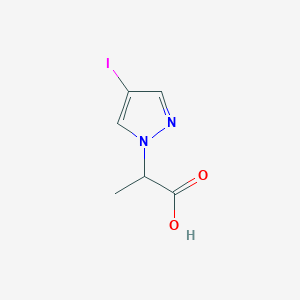
N-(4-fluorophenyl)-3-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-methoxybenzenesulfonamide, also known as F 13640, is a chemical compound that belongs to the class of sulfonamides. It has been synthesized for its potential use in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Chromatography and Mass Spectrometry
“N-(4-fluorophenyl)-3-methoxybenzenesulfonamide” has been used in Chromatography and Mass Spectrometry applications . It is used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
Biological Research and Pharmaceuticals
This compound, also referred to as Fluoromethylhydrazinecarboxamide (FMH) , is a derivative of hydrazine and has applications in the fields of biological research and pharmaceuticals. FMH is a potent inhibitor of mitochondrial complex II, which makes it an essential tool in studying the electron transport chain in cellular respiration.
Mitochondrial Dysfunction Studies
FMH has been found to inhibit mitochondrial Complex II enzyme activity, which leads to a decrease in ATP (Adenosine Triphosphate) production, an essential molecule used for cellular energy metabolism. This makes it useful in studies related to mitochondrial dysfunction.
Respiration Studies
Reactive Oxygen Species Measurements
FMH is used to study Complex II-mediated reactive oxygen species (ROS) production. ROS are chemically reactive molecules containing oxygen, and their production is a key aspect of cellular metabolism.
Bacterial Metabolic Pathways
FMH is also used to study the metabolic pathways of bacteria. This can help researchers understand how bacteria metabolize different compounds, which can be useful in developing new antibiotics or other treatments.
Inhibition of Bacterial Transcarbamylase Enzymes
Another application of FMH is in the study of the inhibition of bacterial transcarbamylase enzymes. These enzymes are involved in the synthesis of amino acids in bacteria, so understanding how to inhibit them could lead to the development of new antibacterial drugs.
Antimicrobial Agents
Some derivatives of “N-(4-fluorophenyl)-3-methoxybenzenesulfonamide” have been synthesized and screened for their antibacterial and antifungal activities. This research is crucial in the field of medicinal chemistry, exploring the potential of these compounds as antimicrobial agents.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible reaction of carbon dioxide and water into bicarbonate and protons.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target enzyme, possibly inhibiting its function . This inhibition could lead to changes in the biochemical processes regulated by the enzyme.
Biochemical Pathways
If we consider its potential target, carbonic anhydrase 2, the compound could impact the carbon dioxide transport and ph regulation in the body .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, determining how effectively it can reach its target site and exert its effects.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-18-12-3-2-4-13(9-12)19(16,17)15-11-7-5-10(14)6-8-11/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPWRUJBZQRKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2891012.png)

![4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride](/img/structure/B2891017.png)




![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2891022.png)


![Tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B2891030.png)
![4-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2891031.png)

